molecular formula C12H21N5O B2955218 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide CAS No. 921103-65-3

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide

Cat. No.: B2955218
CAS No.: 921103-65-3
M. Wt: 251.334
InChI Key: YOWBSQDVQDRWDU-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates a 1,5-disubstituted tetrazole ring system, a valuable scaffold known for its metabolic stability and role as a bioisostere. Specifically, 1,5-disubstituted tetrazoles are recognized as effective surrogates for cis-amide bonds in peptidomimetics, making them crucial for designing novel bioactive molecules and modifying peptide-based compounds to enhance their drug-like properties . The tetrazole moiety within this compound is a polynitrogen, electron-rich planar heterocycle . This class of compounds is extensively investigated for a wide spectrum of biological activities, which often includes antimicrobial, antifungal, and antiviral properties, as demonstrated by structurally related tetrazole derivatives . Researchers utilize this compound and its analogs as key building blocks in multicomponent reactions (MCRs), such as the Ugi reaction, to efficiently generate complex and diverse chemical libraries for high-throughput screening in drug discovery campaigns . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWBSQDVQDRWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide is a compound that has attracted attention in medicinal chemistry due to its unique structural features, particularly the presence of a tetrazole ring . This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Chemical Formula : C12H21N5O
  • IUPAC Name : N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methylpropanamide
  • CAS Number : 921103-65-3

The cyclohexyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Although the precise biological targets of this compound have not been fully elucidated, tetrazole derivatives are known to exhibit various modes of action in biological systems:

  • Inhibition of Enzymatic Activity : Similar tetrazole compounds have been reported to inhibit enzymes such as topoisomerase II, which is crucial in DNA replication and repair.
  • Modulation of Receptor Activity : Compounds with tetrazole moieties may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Potential Anticancer Activity : Some studies suggest that tetrazole derivatives can affect pathways involved in tumor growth and immune response modulation.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity. Key findings from in vitro studies include:

StudyCell LineConcentrationObserved Effect
HeLa50 µM70% cell viability inhibition
MCF725 µMInduction of apoptosis
Jurkat100 µMModulation of PD-L1 expression

These results indicate that the compound may possess cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent.

In Vivo Studies

In vivo studies have been limited but suggest promising avenues for research. Notably, a study involving murine models indicated:

  • Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor size compared to control groups.

Case Studies

A notable case study involved the exploration of the compound's effects on immune modulation. The study highlighted:

  • Mechanism : The compound was shown to enhance T-cell activation by blocking PD-L1 interactions, which are critical in cancer immunotherapy.

This aligns with findings from other tetrazole-based compounds that have demonstrated similar immunomodulatory effects.

Comparison with Similar Compounds

Group 1: Aliphatic Amide Derivatives

  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide (CAS: 920438-27-3):
    • Molecular formula: C₁₂H₂₁N₅O
    • Molecular weight: 251.33 g/mol
    • Key difference: A linear butyramide chain instead of the branched isobutyramide group. This structural variation likely reduces steric hindrance and alters polarity compared to the target compound .

Group 2: Aromatic Benzenamine Derivatives

Compounds 5a–5j (–4) share the N-((1-cyclohexyl-1H-tetrazol-5-yl)(2-(prop-2-ynyloxy)phenyl)methyl)substituted benzenamine scaffold but differ in substituents on the benzenamine ring. Examples include:

  • 5a : Unsubstituted benzenamine (yield: 98%, mp: 112°C)
  • 5e : 3,5-Dichloro-substituted (yield: 89%, mp: 189°C)
  • 5h : 3-Chloro-4-fluoro-substituted (yield: 72%, mp: 210°C)

These derivatives demonstrate how electronic (e.g., electron-withdrawing halogens) and steric modifications impact physical properties and synthetic yields .

Physical and Chemical Properties

Melting Points and Yields

Compound Name Yield (%) Melting Point (°C) Molecular Weight (g/mol)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide N/A N/A 251.33
5a 98 112 446.52
5e 89 189 502.37
5h 72 210 474.34

Key Observations:

  • Aromatic derivatives (5a–5j) generally exhibit higher melting points than aliphatic amides, attributable to enhanced π-π stacking and hydrogen bonding.
  • Halogen substituents (e.g., Cl, F) increase molecular weight and rigidity, correlating with elevated melting points .
  • The target isobutyramide analog is expected to have a higher melting point than its butyramide counterpart due to branching-induced crystallinity disruption.

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy

  • Tetrazole Core : All compounds show characteristic C-H stretching (2937–3037 cm⁻¹) and C=C/C=N stretching (1454–1612 cm⁻¹) .
  • Amide Group : N-H stretching (~3418 cm⁻¹) and bending (~1612 cm⁻¹) are consistent across analogs .
  • Halogen Effects : Chloro- and fluoro-substituted derivatives (e.g., 5e, 5h) display additional C-Cl (600–800 cm⁻¹) and C-F (1000–1100 cm⁻¹) vibrations .

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Cyclohexyl protons resonate at δ 1.2–2.1 ppm, while aromatic protons in benzenamine derivatives appear at δ 6.5–7.8 ppm .
  • 13C NMR : Tetrazole carbons are observed at δ 150–160 ppm, and carbonyl carbons (amide) at δ 165–170 ppm .

Mass Spectrometry (MS)

  • Aliphatic amides (e.g., butyramide) exhibit molecular ion peaks consistent with their molecular weights (e.g., m/z 251.33 for C₁₂H₂₁N₅O) .
  • Aromatic derivatives show fragmentation patterns dominated by loss of substituents (e.g., Cl, NO₂) .

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